molecular formula C15H9NS B035238 9-isothiocyanatophenanthrene CAS No. 109340-63-8

9-isothiocyanatophenanthrene

Cat. No.: B035238
CAS No.: 109340-63-8
M. Wt: 235.31 g/mol
InChI Key: YVWFRWJMJDWYMO-UHFFFAOYSA-N
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Description

9-Phenanthryl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The phenanthryl group, a polycyclic aromatic hydrocarbon, adds unique characteristics to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Phenanthryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 9-phenanthrylamine with thiophosgene under controlled conditions . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require an inert atmosphere and mild temperatures to ensure high yields and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of 9-Phenanthryl isothiocyanate often employs safer and more cost-effective methods. One such method involves the reaction of phenyl chlorothionoformate with 9-phenanthrylamine in the presence of a base . This method is favored due to its lower toxicity and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthryl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Comparison: 9-Phenanthryl isothiocyanate is unique due to its phenanthryl group, which imparts distinct chemical and biological properties. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it exhibits higher stability and a broader range of biological activities . Its larger aromatic system also allows for more extensive interactions with biological targets .

Properties

CAS No.

109340-63-8

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

9-isothiocyanatophenanthrene

InChI

InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H

InChI Key

YVWFRWJMJDWYMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

109340-63-8

Synonyms

9-PHENANTHRYLISOTHIOCYANATE

Origin of Product

United States

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